4-formyl-2-iodo-6-methoxyphenyl butyrate
Description
4-Formyl-2-iodo-6-methoxyphenyl butyrate is a substituted phenyl ester featuring a formyl (-CHO) group at the 4-position, an iodine atom at the 2-position, a methoxy (-OCH₃) group at the 6-position, and a butyrate ester (-OCO(CH₂)₂CH₃) at the phenolic oxygen (Figure 1).
The methoxy group contributes to steric and electronic effects, influencing solubility and stability. The butyrate ester, with its four-carbon chain, likely improves lipophilicity compared to shorter-chain esters (e.g., acetate) . Such esters are frequently employed in pharmaceutical synthesis, agrochemicals, or as flavoring agents, as seen in structurally related butyrate esters like geranyl butyrate (floral odor) and propyl butyrate (apricot-like aroma) .
Synthesis of this compound would likely involve esterification of 4-formyl-2-iodo-6-methoxyphenol with butyryl chloride under acidic or basic conditions, analogous to methods used for similar phenyl esters .
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO4/c1-3-4-11(15)17-12-9(13)5-8(7-14)6-10(12)16-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMHLUWXDVUSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1I)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of 4-Formyl-2-Iodo-6-Methoxyphenyl Butyrate with Structural Analogs
*Data estimated based on structural analogs.
Functional Group Influence
- Butyrate vs.
- Sulfonate vs. Ester : Sulfonate derivatives (e.g., 4-methylbenzenesulfonate) exhibit higher molecular weights and polarity, making them suitable as crystallography standards or leaving groups .
- Iodo Substituent : The iodine atom in all analogs enables participation in halogen bonding or Suzuki-Miyaura coupling, critical in medicinal chemistry .
Stability and Handling
Like its analogs, this compound is expected to require storage in sealed containers away from light and moisture due to the light-sensitive iodo group and hydrolyzable ester bond . Its shelf life at ≤20°C is likely comparable to geranyl butyrate (24 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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